Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride is a chemical compound with the CAS Number: 2361895-80-7 . It has a molecular weight of 278.78 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-7-13-6-9(12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H/t9-,12-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.78 . It is a powder that is stored at room temperature .Scientific Research Applications
Preparation and Applications in Organic Synthesis
Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate; hydrochloride and its derivatives have been utilized in various synthetic organic chemistry applications. For instance, these compounds are engaged in the preparation of 2-amido substituted furans, which serve as dienes in Diels-Alder reactions. This highlights their utility in creating complex heterocyclic structures, a fundamental aspect of medicinal chemistry and the synthesis of bioactive compounds. The preparation of such compounds often involves intricate rearrangements and protective strategies to maintain the integrity of sensitive functional groups during the synthetic process (Padwa, Brodney, & Lynch, 2003).
Role in Heterocycle Formation
Moreover, these tert-butyl carbamate derivatives are key intermediates in the formation of piperidine derivatives fused to a tetrahydrofuran ring. Such compounds are significant due to their presence in numerous natural products and pharmaceuticals. The synthesis involves intramolecular nucleophilic opening of an oxirane ring, followed by reactions with various electrophiles to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This demonstrates the versatility of tert-butyl carbamate derivatives in constructing complex and biologically relevant molecular architectures (Moskalenko & Boev, 2014).
Contribution to Material Science
In material science, the structural attributes of tert-butyl carbamate derivatives have been explored to study hydrogen and halogen bonding interactions. These studies provide insights into the non-covalent interactions that stabilize materials and influence their properties. For example, research on chloro- and iodo-diacetylene derivatives of tert-butyl carbamate has shed light on the simultaneous formation of hydrogen and halogen bonds involving carbonyl oxygen atoms, contributing to the understanding of molecular assembly and crystalline structure (Baillargeon et al., 2017).
Insights into Molecular Interactions
Additionally, studies on carbamate derivatives with multiple molecules in their asymmetric unit reveal the interplay of strong and weak hydrogen bonds, providing valuable information on how molecular interactions dictate the structure and properties of compounds. This research is fundamental for the design of new materials and for understanding the behavior of molecules in various environments (Das et al., 2016).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can cause harm. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-7-13-6-9(12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H/t9-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJOHBAHNTKW-WYUVZMMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CNCC1CCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CNC[C@H]1CCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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